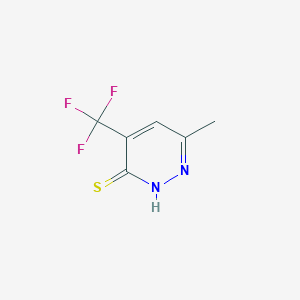

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine

Description

Properties

Molecular Formula |

C6H5F3N2S |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

3-methyl-5-(trifluoromethyl)-1H-pyridazine-6-thione |

InChI |

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)5(12)11-10-3/h2H,1H3,(H,11,12) |

InChI Key |

GMRDTLPZPWSTHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=S)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine typically involves the construction of the trifluoromethyl-substituted pyridazine core followed by the introduction of the mercapto group at the 3-position. The key challenge is the selective functionalization of the pyridazine ring and the incorporation of the trifluoromethyl group at the 4-position.

Two main synthetic strategies emerge from the literature:

- Strategy A: Construction of the trifluoromethylated pyridazine core via carbonyl addition and ring closure, followed by mercapto group introduction.

- Strategy B: Direct substitution on a preformed trifluoromethylated pyridazine precursor with sulfur-containing nucleophiles under catalytic conditions.

Method A: Synthesis via Carbonyl Addition and Ring Closure (From Trifluoromethyl Precursors)

A patented method for synthesizing 4-trifluoromethylpyridine derivatives (which can be adapted for pyridazines) involves the reaction of 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with 2-haloalkylnitriles in the presence of metal reagents and trialkylhalosilanes in aprotic solvents. This reaction yields an allyl alcohol intermediate, which upon treatment with phosphorus pentachloride (PCl5) or phosphorus pentabromide (PBr5) and hydrochloric acid undergoes ring closure to form the trifluoromethylated pyridine ring system.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Metal reagent (Zn, Mg, Zn-Ag, Zn-Cu), trialkylhalosilane (e.g., (CH3)3SiCl), aprotic solvent (THF, DMF), 50-80°C, 2-10 h | Formation of allyl alcohol intermediate |

| 2 | Treatment with PCl5/PBr5 and/or HCl in organic solvent (CH2Cl2, chloroform), reflux | Ring closure to 4-trifluoromethylpyridine derivatives |

This method achieves yields up to 80% for 2-hydroxy-4-trifluoromethylpyridine intermediates, which can be further functionalized to introduce mercapto groups.

Method B: Catalytic Thiolation of Halogenated Pyridazines

A more direct approach to prepare mercapto-substituted trifluoromethyl pyridazines involves catalytic substitution of halogenated trifluoromethylpyridines with sulfur nucleophiles.

For example, the synthesis of 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine (a closely related compound) has been reported using:

- A catalytic system comprising a solid base catalyst prepared by calcining a mixture of calcium oxide, zinc oxide, and aluminum oxide.

- Reactants include 5-bromo-2-trifluoromethylpyridine, methyl ethyl sulfide, triethylamine, and nitrobenzene as solvent.

- Reaction conditions: warming to 125°C under argon atmosphere, controlled pressure of 2.5 atm during dropwise addition of brominated pyridine, followed by 14 hours at 149°C and 6 atm pressure.

- Short reaction steps

- High yield (molar yield 97.6%)

- High purity (HPLC purity 97.2%)

- Minimal pollutant discharge

Reaction parameters and catalyst composition:

| Parameter | Value/Description |

|---|---|

| Catalyst composition | CaO:ZnO:Al2O3 = 1:0.91:1.18 (mass ratio), 800 mesh particle size |

| Catalyst preparation | Roasted at 800°C for 17 h |

| Molar ratios (bromo-pyridine:methyl ethyl sulfide:triethylamine) | 1 : 1.9 : 1.55 |

| Solvent ratios | Methyl ethyl sulfide:nitrobenzene = 1 g : 10 mL |

| Reaction temperature | 125°C to 149°C |

| Reaction pressure | 2.5 atm to 6 atm |

| Reaction time | 14 hours |

The product is isolated by filtration, washing, drying over anhydrous calcium chloride, and concentration, yielding the mercapto-substituted trifluoromethyl pyridine with excellent yield and purity.

Other Synthetic Considerations

- The mercapto group introduction can also be achieved via nucleophilic substitution of halogenated intermediates with thiolates or sodium sulfide under controlled conditions.

- Protecting groups and inert atmosphere (argon or nitrogen) are often employed to prevent oxidation of thiol groups.

- The use of aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is common to facilitate nucleophilic reactions and stabilize reactive intermediates.

- Recrystallization and chromatographic purification steps are critical to obtain high-purity final compounds.

Summary Table of Preparation Methods

The preparation of This compound involves sophisticated synthetic strategies that integrate the construction of trifluoromethylated heterocyclic cores and the selective introduction of mercapto groups. The two principal approaches—carbonyl addition with metal-mediated ring closure and catalytic thiolation of halogenated precursors—offer routes with high yields and purity when optimized.

The catalytic thiolation method stands out for its efficiency, environmental friendliness, and high product quality, making it suitable for industrial applications. The carbonyl addition approach provides a versatile platform for synthesizing various trifluoromethylated pyridines and pyridazines, which can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can target the pyridazine ring or the functional groups attached to it. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Reduced pyridazine derivatives

Substitution: Various substituted pyridazine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that compounds containing similar structural motifs as 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine may exhibit anti-inflammatory activities. In particular, studies have shown that pyridazine derivatives can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, which are involved in various inflammatory diseases .

Case Study: Inflammation Models

In comparative studies using inflammation models, 3-amino-4-mercapto-6-methylpyridazine demonstrated effects similar to acetylsalicylic acid but was less effective than indomethacin in reducing inflammatory reactions . This suggests potential for development as an anti-inflammatory agent.

2. Anticancer Potential

The trifluoromethyl group may enhance the compound's ability to interact with biological targets relevant to cancer treatment. Similar compounds have been investigated for their efficacy against various cancers, including those involving the Raf kinase pathway .

Agrochemical Applications

1. Pesticidal Activity

The unique chemical properties of this compound make it a candidate for development in agrochemicals. Trifluoromethyl-pyridine derivatives have been widely used in crop protection due to their effectiveness against pests .

Case Study: Crop Protection

Several derivatives of trifluoromethyl-pyridine have been introduced to the market as effective pesticides. The synthesis of these compounds often involves reactions with sodium sulfide to introduce the mercapto group, enhancing their efficacy against agricultural pests .

Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer properties | Similar effects to acetylsalicylic acid; potential for cancer treatment |

| Agrochemicals | Development of pesticides using trifluoromethyl-pyridine derivatives | Effective against various agricultural pests |

Mechanism of Action

The mechanism of action of 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

3-Hydrazino-6-methyl-4-(trifluoromethyl)pyrimidine

- Molecular Formula : C₆H₇F₃N₄

- Key Differences: Replaces the thiol (-SH) group with a hydrazino (-NH-NH₂) moiety and shifts the heterocycle from pyridazine to pyrimidine.

- Reactivity: The hydrazino group enhances chelation properties, making it suitable for metal coordination chemistry. However, it exhibits lower nucleophilicity compared to the thiol group in the target compound .

6-Methyl-3-thiosemicarbazido-4-(trifluoromethyl)pyridazine

- Molecular Formula : C₆H₇F₃N₄S

- Key Differences : Substitutes the mercapto group with a thiosemicarbazido (-NH-CS-NH₂) chain.

- Applications : Demonstrates broader antimicrobial activity due to the thiosemicarbazide moiety but suffers from reduced metabolic stability in vivo compared to the simpler thiol derivative .

3-Mercapto-6-phenyl-4-(trifluoromethyl)-2(1H)-pyridone

- Molecular Formula : C₁₂H₇F₃N₂O₂

- Key Differences : Replaces the methyl group with a phenyl ring and introduces a ketone oxygen at position 2, converting the pyridazine to a pyridone system.

- Physicochemical Properties : The phenyl group increases lipophilicity (logP = 2.8 vs. 1.5 for the methyl analogue), enhancing membrane permeability but reducing aqueous solubility .

Functional and Reactivity Comparisons

| Compound | Key Functional Group | Nucleophilicity | Electron-Withdrawing Effect | Bioactivity |

|---|---|---|---|---|

| This compound | -SH | High | Strong (CF₃) | Enzyme inhibition, antifungals |

| 3-Hydrazino-6-methyl-4-(trifluoromethyl)pyrimidine | -NH-NH₂ | Moderate | Moderate (CF₃) | Metal chelators, antineoplastic |

| 3-Methoxycarbonyl-6-[2-phenyl-(E)-vinyl]-4-(trifluoromethyl)pyridazine | -COOCH₃ | Low | Strong (CF₃ + COOCH₃) | Fluorescent probes, agrochemicals |

Reactivity Insights

- The mercapto group in the target compound facilitates disulfide bond formation and nucleophilic substitution reactions, critical for covalent inhibitor design .

- Trifluoromethyl groups in all analogues enhance thermal stability and resistance to oxidative degradation compared to non-fluorinated counterparts .

Biological Activity

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to yield the desired pyridazine derivative. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancers. The compound exhibited an IC50 value indicative of potent activity, with mechanisms involving cell cycle arrest and apoptosis induction.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 11l | T-47D | 20.1 | CDK2 inhibition, apoptosis |

| 11m | MDA-MB-231 | 43.8 | G2/M phase arrest, apoptosis |

The flow cytometric analysis indicated that treatment with these compounds resulted in a marked increase in early and late apoptotic cells, suggesting effective induction of programmed cell death ( ).

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Studies evaluating its efficacy against various bacterial strains demonstrated significant inhibition rates, particularly against Gram-positive bacteria. The presence of the thiol group in its structure is believed to contribute to its antimicrobial action by disrupting bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Staphylococcus aureus | 85.76 |

| Escherichia coli | 76.59 |

The biological activity of this compound can be attributed to several mechanisms:

- CDK2 Inhibition : The compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

- Apoptosis Induction : Flow cytometry results indicated that treated cells exhibited increased Annexin V positivity, signifying early and late apoptosis.

- Antimicrobial Mechanism : The thiol group may interact with essential microbial enzymes, leading to cell death.

Case Studies

A notable case study involved the evaluation of a series of pyridazine derivatives in a preclinical setting. The derivatives were tested for their anticancer properties using animal models, where significant tumor regression was observed following treatment with selected compounds containing the trifluoromethyl substituent ( ).

Additionally, another study focused on the compound's antimicrobial properties against resistant strains, revealing that it outperformed traditional antibiotics in some cases ( ).

Q & A

Q. What synthetic methodologies are recommended for 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine?

- Methodological Answer : The synthesis typically involves cyclization and functionalization of pyridazine precursors. For example:

- Cyclocondensation : Reacting 6-methyl-4-(trifluoromethyl)pyridazine-3-thiol with methylating agents under controlled pH (e.g., using NaH in THF) to introduce the mercapto group .

- Thiolation : Substitution of halogenated pyridazine intermediates (e.g., 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine) with thiourea or potassium thioacetate in polar aprotic solvents like DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) yield high-purity products (>95%) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows a singlet for the methyl group at δ 2.45 ppm and a broad peak for the -SH proton at δ 13.2 ppm. F NMR confirms the trifluoromethyl group (-CF) at δ -63.5 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 235.1 (CHFNS) .

- IR : Stretching vibrations for S-H (2560 cm) and C-F (1120 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.